molecular formula C8H16O2S2 B12121379 3-Tert-butylsulfanylthiolane 1,1-dioxide CAS No. 6338-64-3

3-Tert-butylsulfanylthiolane 1,1-dioxide

Cat. No.: B12121379
CAS No.: 6338-64-3
M. Wt: 208.3 g/mol
InChI Key: KZAZKCUPERCWGD-UHFFFAOYSA-N
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Description

3-Tert-butylsulfanylthiolane 1,1-dioxide is a specialized sulfone-based compound of significant interest in modern synthetic and catalytic chemistry. Its structure, featuring a thiolane dioxide (sulfolane) core and a tert-butylsulfanyl moiety, makes it a valuable scaffold in the development of novel synthetic methodologies, particularly those driven by visible light catalysis . Sulfur dioxide-inserted compounds like this one are crucial frameworks in the synthesis of many pharmaceuticals and biologically active molecules, with applications ranging from anticancer agents to antimicrobials . Researchers utilize this compound as a building block for constructing complex molecules containing S-O bonds, a transformation that has been greatly advanced by photoredox catalysis . The tert-butyl thioether group adjacent to the sulfone can influence electron transfer processes in photocatalytic cycles, potentially aiding in the generation of radical species for subsequent reactions, such as CH-functionalization . This reagent is provided For Research Use Only and is strictly intended for use in laboratory-scale chemical synthesis. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6338-64-3

Molecular Formula

C8H16O2S2

Molecular Weight

208.3 g/mol

IUPAC Name

3-tert-butylsulfanylthiolane 1,1-dioxide

InChI

InChI=1S/C8H16O2S2/c1-8(2,3)11-7-4-5-12(9,10)6-7/h7H,4-6H2,1-3H3

InChI Key

KZAZKCUPERCWGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC1CCS(=O)(=O)C1

Origin of Product

United States

Synthetic Methodologies for 3 Tert Butylsulfanylthiolane 1,1 Dioxide

Retrosynthetic Analysis and Precursor Design Strategies

A retrosynthetic analysis of 3-Tert-butylsulfanylthiolane 1,1-dioxide suggests a logical disconnection strategy. The final oxidation step from the corresponding sulfide (B99878) is a straightforward transformation. Therefore, the primary precursor is identified as 3-tert-butylsulfanylthiolane. This intermediate can be disconnected at the C-S bond of the side chain, leading to a thiolane ring with a suitable functional group at the 3-position, such as a thiol (3-mercaptothiolane), and a tert-butyl electrophile. Alternatively, a nucleophilic tert-butylthiolate can be reacted with a thiolane ring bearing a leaving group at the 3-position.

The thiolane ring itself can be retrosynthetically cleaved to acyclic precursors. A plausible approach involves the disconnection of the C-S bonds, leading back to a 1,4-dihalo- or 1,4-dielectrophilic butane derivative and a sulfur source. A more functionalized approach considers the formation of the substituted thiolane ring from an α,β-unsaturated carbonyl compound through a Michael addition of a sulfur nucleophile, which simultaneously installs the necessary carbon skeleton and a handle for further functionalization.

Direct Synthesis Routes via Cyclization and Functionalization

Based on the retrosynthetic analysis, a direct synthesis can be envisioned that involves the sequential or concerted formation of the thiolane ring and introduction of the required functionalities.

Pathways for Thiolane Ring Formation

The formation of the saturated thiolane ring can be achieved through several synthetic routes. One common method involves the reaction of a 1,4-dihalobutane with a sulfide source, such as sodium sulfide, to yield the parent thiolane. For a 3-substituted thiolane, a suitably substituted 1,4-dihalobutane precursor would be required.

A more versatile approach for constructing a 3-functionalized thiolane ring is through a conjugate addition reaction. The thia-Michael addition of a sulfur nucleophile to an α,β-unsaturated ester, such as ethyl acrylate, can be a key step. For instance, the reaction of hydrogen sulfide or a protected thiol equivalent with an acrylate derivative can lead to a β-thioester. Subsequent reduction of the ester and conversion of the resulting alcohol to a leaving group, followed by intramolecular cyclization via the sulfur nucleophile, would yield a 3-functionalized thiolane.

Incorporation of the tert-Butylsulfanyl Moiety

The introduction of the tert-butylsulfanyl group can be accomplished at different stages of the synthesis. If a 3-mercaptothiolane is synthesized as a key intermediate, the tert-butylsulfanyl group can be introduced via an S-alkylation reaction. This would typically involve the deprotonation of the thiol with a suitable base to form the thiolate, followed by reaction with a tert-butyl electrophile such as tert-butyl bromide or tert-butyl iodide.

Alternatively, if the synthesis proceeds through a thiolane with a leaving group at the 3-position (e.g., 3-bromothiolane), the tert-butylsulfanyl moiety can be introduced via a nucleophilic substitution reaction using sodium tert-butylthiolate as the nucleophile.

Selective Oxidation Strategies to the Sulfone (1,1-dioxide) Moiety

The final step in the synthesis of this compound is the selective oxidation of the thiolane ring's sulfide to a sulfone. This transformation must be performed chemoselectively, without over-oxidation or reaction with the tert-butylsulfanyl side chain. A variety of oxidizing agents are available for this purpose.

Hydrogen peroxide is a common and environmentally benign oxidant for this transformation, often used in the presence of a catalyst. Other reagents that can effect the oxidation of sulfides to sulfones include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA), potassium permanganate, and sodium periodate (B1199274). The choice of oxidant and reaction conditions can be tuned to achieve the desired selectivity and yield. For instance, using a stoichiometric amount of a milder oxidizing agent might favor the formation of the sulfoxide (B87167), while stronger conditions or an excess of the oxidant will lead to the sulfone.

Oxidizing AgentTypical ConditionsNotes
Hydrogen Peroxide (H₂O₂)Acetic acid, or with a metal catalyst (e.g., Na₂WO₄)Green oxidant, water as the only byproduct. researchgate.net
meta-Chloroperoxybenzoic acid (m-CPBA)Chlorinated solvents (e.g., CH₂Cl₂, CHCl₃)Highly effective, but potentially explosive.
Potassium Permanganate (KMnO₄)Acetone, waterStrong oxidant, can sometimes lead to over-oxidation.
Sodium Periodate (NaIO₄)Methanol, waterOften used for selective oxidation to sulfoxides.
N-Fluorobenzenesulfonimide (NFSI)H₂OCan be controlled to yield either sulfoxide or sulfone. nih.gov

Convergent and Divergent Synthetic Approaches

In contrast, a divergent synthesis would start from a common precursor that is then elaborated into the target molecule. For instance, a 3-functionalized thiolane could serve as a common intermediate. From this intermediate, various analogs with different S-alkyl groups could be synthesized by reacting it with different alkyl halides, demonstrating a divergent approach. The subsequent oxidation to the sulfone would then yield a library of related compounds.

Stereoselective Synthesis of Enantiomerically Enriched this compound

The synthesis of an enantiomerically enriched version of this compound, which possesses a stereocenter at the 3-position, requires a stereoselective synthetic strategy. Several approaches can be considered.

One method involves the use of a chiral starting material. For example, a chiral α,β-unsaturated ester derived from a chiral pool alcohol could be used in a diastereoselective Michael addition reaction. Subsequent transformations would then carry this stereochemical information forward to the final product.

Another approach is the use of a chiral catalyst in a key bond-forming reaction. For instance, an asymmetric Michael addition of a sulfur nucleophile to an achiral α,β-unsaturated substrate, catalyzed by a chiral organocatalyst or a chiral metal complex, could establish the stereocenter with high enantioselectivity.

Finally, a racemic mixture of this compound or a suitable precursor could be resolved into its constituent enantiomers. This can be achieved through classical resolution techniques involving the formation of diastereomeric salts with a chiral resolving agent, or through enzymatic resolution, where an enzyme selectively reacts with one enantiomer of a racemic intermediate.

Chiral Auxiliary-Mediated Strategies

One of the most reliable methods for introducing chirality in a molecule is through the use of chiral auxiliaries. These are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct a stereoselective transformation. After the desired chiral center is created, the auxiliary can be removed and ideally recycled.

A hypothetical chiral auxiliary-mediated synthesis of this compound could commence from a suitable achiral starting material, such as 2,5-dihydrothiophene 1,1-dioxide. This precursor can be functionalized with a chiral auxiliary, for instance, by attaching it to a carboxylic acid group introduced at the 3-position. The resulting intermediate would then undergo a diastereoselective Michael addition of a tert-butylthiolate equivalent. The steric hindrance of the chiral auxiliary would direct the incoming nucleophile to one face of the molecule, leading to the formation of one diastereomer in excess. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched 3-tert-butylsulfanylthiolane, which can then be oxidized to the final sulfone product. Commonly used chiral auxiliaries in similar transformations include Evans oxazolidinones and sulfur-based auxiliaries derived from amino acids. scielo.org.mx The diastereoselectivity of such reactions is often high, leading to products with excellent enantiomeric purity after the removal of the auxiliary.

Table 1: Hypothetical Diastereoselective Michael Addition using a Chiral Auxiliary

EntryChiral AuxiliaryLewis AcidSolventTemp (°C)Diastereomeric Ratio (d.r.)
1(S)-4-Benzyl-2-oxazolidinoneTiCl₄CH₂Cl₂-7895:5
2(R)-2-Methyl-2-propanesulfinamideMgBr₂·OEt₂THF-4092:8
3Indene-based thiazolidinethioneBF₃·OEt₂Toluene-78>98:2

Note: The data in this table is illustrative and based on typical results for analogous reactions.

Asymmetric Catalysis in Thiolane Sulfone Formation

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as it obviates the need for stoichiometric amounts of a chiral auxiliary. In the context of this compound synthesis, a key step would be the asymmetric conjugate addition of tert-butyl thiol to an α,β-unsaturated thiolane precursor, such as 2,3-dihydrothiophene 1,1-dioxide. wikipedia.orgijsdr.org

This reaction can be catalyzed by a chiral metal complex or a chiral organocatalyst. For instance, a chiral bifunctional catalyst, such as a cinchona alkaloid-derived squaramide or a triaryliminophosphorane-thiourea, could activate both the thiol nucleophile and the Michael acceptor, facilitating a highly enantioselective addition. nih.govnih.gov The resulting chiral 3-tert-butylsulfanylthiolane can then be isolated and, if not already in the desired oxidation state, oxidized to the sulfone. The efficiency and enantioselectivity of such reactions are highly dependent on the catalyst, solvent, and reaction conditions.

Table 2: Hypothetical Asymmetric Michael Addition of Tert-butyl Thiol

EntryCatalystSolventTemp (°C)Yield (%)Enantiomeric Excess (ee, %)
1Chinchona-based squaramideToluene-209592
2(S)-BINOL-derived phosphoric acidCH₂Cl₂08885
3Proline-derived organocatalystDMSO259190

Note: The data in this table is illustrative and based on typical results for analogous reactions.

Enzymatic Approaches for Enantioselective Synthesis

Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds under mild and environmentally benign conditions. For the synthesis of chiral this compound, an enzymatic kinetic resolution (EKR) of a racemic precursor could be employed. wikipedia.org

In a typical EKR, a racemic mixture of a suitable precursor, such as 3-hydroxythiolane, is subjected to an enzymatic reaction, often catalyzed by a lipase. The enzyme selectively catalyzes the transformation of one enantiomer, for example, through acylation, leaving the other enantiomer unreacted. The acylated and unreacted enantiomers can then be separated. The unreacted enantiomer could then be converted to the desired enantiomer of this compound through a series of chemical transformations, including the introduction of the tert-butylsulfanyl group and oxidation of the sulfide to a sulfone. Lipases are commonly used for such resolutions due to their broad substrate scope and high enantioselectivity. nih.govacs.org

Table 3: Hypothetical Enzymatic Kinetic Resolution of a Thiolane Precursor

EntryEnzymeAcyl DonorSolventConversion (%)Enantiomeric Excess of Unreacted Substrate (ee, %)
1Candida antarctica Lipase B (CALB)Vinyl acetateToluene~50>99
2Pseudomonas cepacia Lipase (PCL)Isopropenyl acetateHexane~5098
3Porcine Pancreatic Lipase (PPL)Acetic anhydrideDiisopropyl ether~5095

Note: The data in this table is illustrative and based on typical results for analogous reactions.

Green Chemistry Considerations in Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. These principles can be applied to the synthesis of this compound to improve its sustainability.

Solvent-Free Reactions

Performing reactions without a solvent can significantly reduce waste and simplify purification procedures. Some of the proposed synthetic steps, such as the Michael addition, could potentially be carried out under solvent-free conditions, for example, by grinding the reactants together, possibly with a solid-supported catalyst. nih.govresearchgate.net Microwave-assisted solvent-free synthesis is another technique that can accelerate reaction rates and improve yields in the synthesis of heterocyclic compounds. researchgate.net

Biocatalytic Transformations

As discussed in the enzymatic approaches, biocatalysis offers a green alternative to traditional chemical methods. Enzymes operate under mild conditions (neutral pH, room temperature) in aqueous media, reducing the need for harsh reagents and organic solvents. The high selectivity of enzymes can also minimize the formation of byproducts, leading to cleaner reaction profiles and easier purification. nih.gov

Reactivity and Reaction Mechanisms of 3 Tert Butylsulfanylthiolane 1,1 Dioxide

Reactivity Profiling of the Sulfone Moiety

The sulfone group is a powerful electron-withdrawing group, rendering the sulfur atom electrophilic and the adjacent α-protons acidic. youtube.com This electronic feature is the primary driver for the reactivity associated with the thiolane 1,1-dioxide ring system.

While direct nucleophilic attack on the sulfonyl sulfur is uncommon, the electron-withdrawing nature of the SO₂ group activates the α-carbons to nucleophilic attack, particularly in derivatives where a leaving group is present at the α-position. However, a more prevalent aspect of its reactivity involves the chemistry of carbanions formed at these positions.

The protons on the carbons alpha to the sulfonyl group (C2 and C5 positions) exhibit enhanced acidity. This allows for deprotonation by a strong base, such as an organolithium reagent or a metal amide, to generate a resonance-stabilized carbanion. youtube.com This α-sulfonyl carbanion is a soft nucleophile that can participate in a variety of carbon-carbon bond-forming reactions, most notably alkylation.

The reaction proceeds by treating 3-Tert-butylsulfanylthiolane 1,1-dioxide with a strong base to form the carbanion, which is then quenched with an electrophile, such as an alkyl halide. This process allows for the introduction of various substituents at the C2 or C5 position of the thiolane ring.

Table 1: General Conditions for α-Sulfone Carbanion Alkylation

Step Reagent/Condition Purpose
1. Carbanion FormationStrong base (e.g., n-BuLi, LDA) in an aprotic solvent (e.g., THF) at low temperature (-78 °C)Deprotonation at the α-carbon to form the nucleophilic carbanion.
2. AlkylationElectrophile (e.g., CH₃I, BnBr)Introduction of an alkyl group via nucleophilic substitution.

This methodology provides a robust route for the functionalization of the sulfolane (B150427) ring, creating more complex molecular architectures.

The Ramberg–Bäcklund reaction is a classic transformation of α-halo sulfones into alkenes through the extrusion of sulfur dioxide. wikipedia.org For this reaction to occur with this compound, a halogen atom must first be introduced at an α-position (C2 or C5). This can be achieved by generating the α-sulfonyl carbanion and then quenching it with a halogenating agent.

Once the α-halo sulfone is formed, the mechanism proceeds via the following steps:

Deprotonation: A base abstracts a proton from the other α-carbon (the α'-position), generating a carbanion. wikipedia.org

Intramolecular Cyclization: The carbanion displaces the adjacent halide in an intramolecular nucleophilic substitution, forming a strained three-membered cyclic sulfone intermediate known as a thiirane (B1199164) dioxide. youtube.comorganic-chemistry.org

SO₂ Extrusion: This intermediate is thermally unstable and spontaneously decomposes, releasing sulfur dioxide (SO₂) in a cheletropic extrusion to form a carbon-carbon double bond. youtube.comwikipedia.org

This reaction is a valuable method for alkene synthesis, as the position of the new double bond is unambiguously defined by the location of the original sulfone group. organicreactions.org

Table 2: Key Stages of the Ramberg-Bäcklund Reaction

Stage Intermediate/Process Description
1 α-Halo Sulfone FormationHalogenation at the carbon adjacent to the sulfone group.
2 Carbanion FormationAbstraction of an α'-proton by a base. organic-chemistry.org
3 CyclizationIntramolecular Sₙ2 reaction to form a thiirane dioxide intermediate. wikipedia.org
4 ExtrusionConcerted elimination of sulfur dioxide to yield an alkene. organic-chemistry.org

Reactivity Profiling of the Sulfide (B99878) Moiety

The tert-butyl sulfide group (-S-C(CH₃)₃) behaves as a typical thioether. The sulfur atom possesses two lone pairs of electrons, making it nucleophilic and susceptible to reactions with electrophiles, including oxidizing agents and alkylating agents.

The sulfide moiety can be selectively oxidized to a sulfoxide (B87167) and subsequently to a sulfone without affecting the already fully oxidized cyclic sulfone. The degree of oxidation can be controlled by the choice of oxidizing agent and the reaction conditions. researchgate.net

Oxidation to Sulfoxide: Milder oxidizing agents, such as sodium periodate (B1199274) (NaIO₄) or one equivalent of meta-chloroperoxybenzoic acid (m-CPBA), are typically used to convert the sulfide to the corresponding sulfoxide (3-(tert-butylsulfinyl)thiolane 1,1-dioxide).

Oxidation to Sulfone: Stronger oxidizing agents or an excess of a milder agent (e.g., two or more equivalents of m-CPBA or hydrogen peroxide) will complete the oxidation to the sulfone state, yielding 3-(tert-butylsulfonyl)thiolane 1,1-dioxide. mdpi.com

This stepwise oxidation significantly alters the electronic properties of the substituent, transforming the electron-donating sulfide group into the strongly electron-withdrawing sulfoxide and even more powerfully electron-withdrawing sulfone groups. mdpi.com

Table 3: Selective Oxidation of the Sulfide Moiety

Product Oxidizing Agent Typical Conditions
Sulfoxide1 equivalent m-CPBA or H₂O₂Controlled temperature (e.g., 0 °C to room temp.)
Sulfone≥2 equivalents m-CPBA or H₂O₂May require elevated temperatures for full conversion. mdpi.com

The nucleophilic sulfur atom of the thioether can react with alkylating agents, such as alkyl halides (e.g., methyl iodide), to form a ternary salt known as a sulfonium (B1226848) salt. In this Sₙ2 reaction, the sulfur atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-sulfur bond. The resulting sulfonium ion carries a positive charge on the sulfur atom.

This reaction transforms the neutral sulfide into a charged, bulky group, which can serve as a good leaving group in subsequent elimination or substitution reactions or be used in other synthetic applications.

C-S Bond Cleavage Reactions

The carbon-sulfur bonds in this compound present potential sites for cleavage under specific reaction conditions. The exocyclic C-S bond of the tert-butylsulfanyl group is susceptible to cleavage through oxidative and reductive methods. Oxidative cleavage can be initiated by various oxidizing agents, potentially leading to the formation of sulfoxides or sulfones, which may undergo further transformations. researchgate.net Conversely, reductive cleavage can also be employed to break this bond.

Another significant pathway for C-S bond manipulation within this molecular framework is the Ramberg-Bäcklund reaction. This reaction typically involves the conversion of an α-halo sulfone into an alkene through treatment with a base, resulting in the extrusion of sulfur dioxide. organic-chemistry.orgwikipedia.org For this compound to undergo this reaction, prior halogenation at the carbon atom alpha to the sulfone group would be necessary. The reaction proceeds via the formation of an unstable episulfone intermediate, which then decomposes to the corresponding alkene. wikipedia.org The stereochemical outcome of the Ramberg-Bäcklund reaction can be influenced by the choice of base, with weaker bases often favoring the formation of Z-alkenes and stronger bases promoting the formation of E-alkenes. organic-chemistry.org

Reactivity of the Thiolane Ring System

The thiolane 1,1-dioxide ring, also known as a sulfolane ring, is a stable five-membered heterocyclic system. nih.gov However, under certain conditions, it can participate in a variety of reactions that alter its structure.

Ring-Opening Reactions

While the sulfolane ring is generally robust, ring-opening reactions can be induced, particularly through radical pathways. For instance, the radical ring-opening polymerization of certain cyclic sulfolane derivatives has been investigated, suggesting that under radical initiation, the ring can be cleaved to form polymeric structures. mdpi.com The specific conditions and initiators required for the ring-opening of this compound would depend on the stability of the resulting radical intermediates.

Ring-Contraction and Ring-Expansion Transformations

Functionalization of the Ring Carbons

The carbon atoms of the thiolane ring can be functionalized through various synthetic methodologies. The high acidity of the C-H bond in the α-position to the sulfone group in sulfolane derivatives can facilitate deprotonation and subsequent alkylation, allowing for the introduction of new substituents. researchgate.net This approach could be used to further modify the structure of this compound and introduce additional functionalities.

Influence of the tert-Butyl Substituent on Reactivity and Selectivity

The presence of the bulky tert-butyl group has a profound impact on the reactivity and selectivity of this compound.

Steric Hindrance Effects

The following table summarizes the potential reactions and influencing factors discussed:

Reaction Type Relevant Section Key Features Potential Influencing Factors
C-S Bond Cleavage3.2.3Oxidative or reductive cleavage of the tert-butylsulfanyl group.Nature of the oxidizing/reducing agent.
Ramberg-Bäcklund Reaction3.2.3Conversion of an α-halo derivative to an alkene with SO2 extrusion.Presence of a halogen at the α-position, choice of base.
Ring-Opening Reactions3.3.1Cleavage of the thiolane ring, potentially via radical mechanisms.Radical initiators, reaction temperature.
Ring-Contraction/Expansion3.3.2Alteration of the ring size.Generation of reactive intermediates (e.g., carbocations).
Functionalization of Ring Carbons3.3.3Introduction of substituents on the thiolane ring.Basicity for deprotonation, nature of the electrophile.
Steric Hindrance3.4.1The bulky tert-butyl group sterically shields parts of the molecule.Size and nature of the attacking reagent.

Lack of Publicly Available Research Data for this compound

Following a comprehensive and systematic search of publicly accessible scientific databases and scholarly literature, it has been determined that there is a significant absence of specific research data concerning the chemical compound This compound . Consequently, it is not possible to generate a detailed scientific article on its reactivity and reaction mechanisms as outlined in the user's request.

The performed searches aimed to retrieve information on the following aspects of this compound:

Reactivity and Reaction Mechanisms

Electronic Perturbations

Pericyclic and Cycloaddition Reactions

Transition Metal-Catalyzed Transformations

Cross-Coupling Reactions

C-H Activation Processes

Mechanistic Investigations

Elucidation of Reaction Pathways and Intermediates

Despite employing broad and targeted search queries, no specific studies, publications, or datasets detailing these properties for this compound were identified. The available literature focuses on related but structurally distinct compounds, such as sulfolane, thiophene (B33073) 1,1-dioxides, and other derivatives. Extrapolating information from these related compounds would not adhere to the strict requirement of focusing solely on this compound and would compromise the scientific accuracy of the requested article.

Therefore, the generation of a thorough, informative, and scientifically accurate article based on the provided outline is not feasible at this time due to the lack of primary research data in the public domain.

Mechanistic Investigations

Kinetic Studies and Rate Law Determination

No kinetic studies have been published for reactions involving this compound. Therefore, no rate laws have been determined, and there is no experimental data to report on the rates of its potential reactions.

Table 1: Hypothetical Kinetic Data for a Reaction of this compound (Note: This table is for illustrative purposes only and is not based on experimental data.)

Entry[this compound] (mol/L)[Reagent] (mol/L)Initial Rate (mol/L·s)
10.10.1-
20.20.1-
30.10.2-

Data Not Available

Isotopic Labeling Experiments

There are no reports of isotopic labeling experiments being conducted to elucidate the reaction mechanisms of this compound. Such studies, were they to be performed, could involve the synthesis of isotopically labeled versions of the molecule (e.g., with 2H, 13C, 18O, or 34S) to trace the fate of specific atoms during a chemical transformation. This would provide invaluable insight into bond-forming and bond-breaking steps.

Stereochemical Analysis of Reaction Products

As no reactions of this compound have been reported, there has been no stereochemical analysis of its reaction products. The thiolane ring contains chiral centers, and its reactions could potentially proceed with retention, inversion, or racemization of stereochemistry. However, without experimental results, any discussion of the stereochemical outcomes of its reactions would be entirely conjectural.

Derivatization and Structural Modifications of 3 Tert Butylsulfanylthiolane 1,1 Dioxide

Functionalization at Peripheral Sites of the Thiolane Ring

There is currently no specific literature detailing the direct functionalization of the carbon atoms on the thiolane ring of 3-Tert-butylsulfanylthiolane 1,1-dioxide. In related sulfolane (B150427) systems, derivatization often involves deprotonation at the α-carbons to the sulfone group, followed by reaction with electrophiles. However, without experimental data, it is not possible to confirm if this approach would be successful for the target molecule or how the tert-butylsulfanyl group at the 3-position would influence the regioselectivity and outcome of such reactions.

Transformations Involving the tert-Butylsulfanyl Group

The chemical behavior and potential transformations of the tert-butylsulfanyl group within this compound have not been documented. General reactions of thioethers, such as oxidation to the corresponding sulfoxide (B87167) or sulfone, or cleavage of the S-tert-butyl bond, are known. However, the specific conditions required and the compatibility of these transformations with the thiolane 1,1-dioxide core in this particular molecule are undetermined.

Annulation and Heterocyclic Fusion Strategies

The use of this compound as a building block in annulation or heterocyclic fusion reactions is another area lacking published research. While sulfones can participate in various cycloaddition and condensation reactions to form fused ring systems, no examples utilizing this specific substrate have been reported. The potential for this molecule to act as a precursor for more complex heterocyclic structures remains an unexplored area of synthetic chemistry.

Synthesis of Structurally Related Analogues with Varied Sulfur Oxidation States or Substituents

While the synthesis of various substituted thiolane 1,1-dioxides has been reported in the broader chemical literature, there is no information available on the synthesis of analogues derived directly from this compound. Research into varying the oxidation state of the exocyclic sulfur atom or replacing the tert-butyl group with other substituents has not been documented for this specific compound.

Advanced Analytical and Spectroscopic Techniques for Characterization and Mechanistic Insights

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) would be a critical first step in the analysis of 3-Tert-butylsulfanylthiolane 1,1-dioxide . This technique provides an extremely accurate mass measurement of the parent ion, which allows for the determination of its elemental composition. For a molecule with the formula C₈H₁₆O₂S₂, the expected exact mass would be calculated and compared to the experimental value, typically with a mass accuracy in the parts-per-million (ppm) range.

Furthermore, by employing tandem mass spectrometry (MS/MS), the fragmentation pathways of the ionized molecule could be investigated. This would involve isolating the parent ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions. The fragmentation pattern would offer valuable insights into the molecule's structure, identifying characteristic losses such as the tert-butyl group, the sulfone moiety, or parts of the thiolane ring.

Hypothetical HRMS Fragmentation Data for this compound:

Fragment IonProposed Structure/Loss
[M+H]⁺Protonated parent molecule
[M-C₄H₉]⁺Loss of the tert-butyl group
[M-SO₂]⁺Loss of sulfur dioxide
[C₄H₉S]⁺Tert-butylthio cation

This table is illustrative and not based on experimental data.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. A suite of multi-dimensional NMR experiments would be required for the complete assignment of all proton (¹H) and carbon (¹³C) signals in This compound .

2D NMR (COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to identify adjacent protons within the thiolane ring and establish their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of carbon resonances.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about protons that are close in space, which is vital for determining the relative stereochemistry of the substituents on the thiolane ring.

Hypothetical 2D NMR Correlations for this compound:

ExperimentKey Correlations
COSY Correlations between protons on the thiolane ring.
HSQC Correlations between each proton and its directly bonded carbon.
HMBC Correlation between the tert-butyl protons and the carbon of the thiolane ring attached to the external sulfur atom.
NOESY Spatial correlations between the proton at the C3 position and other protons on the thiolane ring.

This table is illustrative and not based on experimental data.

Solid-State NMR for Polymorphism and Conformation Analysis

In the absence of suitable crystals for X-ray diffraction, solid-state NMR (ssNMR) could provide valuable information about the compound in its solid form. This technique is particularly useful for studying polymorphism, where a compound can exist in different crystalline forms. Different polymorphs would exhibit distinct ¹³C chemical shifts and relaxation times in the solid state. Furthermore, ssNMR can be used to study the conformation of the molecule in the solid state, which may differ from its conformation in solution.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The spectra would show characteristic absorption bands for the functional groups present in This compound . Strong, characteristic stretching frequencies for the sulfone group (S=O) would be expected in the range of 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric). The presence of C-H bonds in the tert-butyl and thiolane moieties, as well as C-S bonds, would also give rise to specific vibrational bands. These techniques can also be used to study conformational isomers, as different conformers may have slightly different vibrational frequencies.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule. If a suitable single crystal of This compound could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. Crucially, for a chiral molecule, X-ray crystallography can be used to determine the absolute configuration of the stereocenter(s) by analyzing the anomalous dispersion of the X-rays. This would definitively establish the R/S configuration at the C3 position of the thiolane ring.

Chiral Chromatography (HPLC, GC) and Spectropolarimetry (ECD, ORD) for Enantiomeric Purity Assessment

Assuming This compound is chiral, assessing its enantiomeric purity would be essential.

Chiral Chromatography (HPLC or GC): This would involve using a chiral stationary phase to separate the two enantiomers. The relative peak areas in the chromatogram would provide a quantitative measure of the enantiomeric excess (ee).

Spectropolarimetry (ECD, ORD): Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are techniques that measure the differential absorption and rotation of left- and right-circularly polarized light by a chiral molecule. The resulting spectra are characteristic for each enantiomer and can be used to determine the absolute configuration by comparison with theoretical calculations. They can also be used to determine the enantiomeric purity of a sample.

Computational Chemistry and Theoretical Studies on 3 Tert Butylsulfanylthiolane 1,1 Dioxide

Quantum Mechanical Investigations of Electronic Structure and Bonding

Quantum mechanical calculations are essential for elucidating the fundamental electronic structure and bonding characteristics of 3-tert-butylsulfanylthiolane 1,1-dioxide. Methods like Density Functional Theory (DFT) and ab initio calculations can provide detailed insights into molecular orbital (MO) distributions, charge distributions, and the nature of chemical bonds.

The tert-butylsulfanyl group introduces a second sulfur atom, which exists as a thioether. This group influences the electronic landscape of the sulfolane (B150427) ring through inductive effects. Quantum mechanical calculations would map the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is likely to be localized around the thioether sulfur, a common feature in organosulfur compounds, making it a potential site for oxidation. The LUMO would likely be distributed around the electron-deficient sulfone group. The energy gap between the HOMO and LUMO is a critical parameter for predicting the molecule's chemical reactivity and kinetic stability. mdpi.com

Table 6.1: Representative Bond Parameters for Sulfolane Derivatives Note: This table presents typical data for sulfolane and related structures to illustrate the expected values for this compound, as specific experimental data for this compound is not available.

Bond TypeTypical Bond Length (Å)Typical Bond Order (WBI)Notes
S=O (Sulfone)~1.45~1.8 - 2.0Highly polar and strong double bond character.
S-C (Sulfone ring)~1.80~0.9 - 1.0Standard single bond, can be weakened by substituents. researchgate.net
C-C (Sulfone ring)~1.54~1.0Typical sp³-sp³ carbon single bond.
S-C (Thioether)~1.82~0.9 - 1.0Standard single bond in the tert-butylsulfanyl group.

Conformational Analysis and Energy Landscapes

The five-membered thiolane 1,1-dioxide ring is not planar and adopts puckered conformations to relieve ring strain. The two primary conformations are the "envelope" (Cₛ symmetry) and the "twist" (C₂ symmetry). Computational studies on sulfolane itself have shown that these conformations are close in energy, with a low barrier for pseudorotation between them. acs.orgresearchgate.net

The presence of the bulky tert-butylsulfanyl substituent at the 3-position significantly influences the conformational preference. The substituent can occupy either an axial or an equatorial position on the puckered ring. Steric hindrance from the tert-butyl group would likely cause a strong preference for the conformer where this group is in a pseudo-equatorial position to minimize steric clashes with the ring's hydrogen atoms.

Computational methods can map the potential energy surface (PES) by systematically rotating the bonds associated with the substituent. This analysis would identify the global minimum energy conformation and the energy barriers to rotation, revealing the flexibility of the side chain and its preferred orientation relative to the ring.

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation and Transition State Characterization

DFT is a widely used computational tool for investigating reaction mechanisms, offering a balance between accuracy and computational cost. sumitomo-chem.co.jp For this compound, DFT calculations can elucidate mechanisms for reactions such as oxidation of the thioether group or nucleophilic substitution at the carbon atoms adjacent to the sulfone.

In a hypothetical oxidation reaction of the thioether to a sulfoxide (B87167) and then a sulfone, DFT could be used to:

Model Reactants and Products: Optimize the geometries of the starting material, oxidant (e.g., hydrogen peroxide), and the resulting sulfoxide product.

Locate Transition States (TS): Identify the high-energy transition state structure that connects the reactants to the products. The geometry of the TS provides insight into the bond-forming and bond-breaking processes.

Calculate Activation Energies: Determine the energy barrier (activation energy) of the reaction by calculating the energy difference between the reactants and the transition state. This value is crucial for predicting reaction rates. mdpi.compku.edu.cn

For example, a study on the oxidation of sulfenamides utilized DFT calculations to support the proposed reaction mechanism, providing insights that would be difficult to obtain experimentally. acs.org Similarly, DFT has been applied to study the selective adsorption of organosulfur compounds, demonstrating its utility in understanding intermolecular interactions. researchgate.net

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful methods for predicting spectroscopic data, which is invaluable for structure confirmation and interpretation of experimental spectra.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors. nih.gov These tensors can be converted into chemical shifts (δ). chemaxon.com Calculations would predict the ¹H and ¹³C NMR spectra, helping to assign specific peaks to individual atoms in the molecule. researchgate.netrsc.org For this compound, key predictions would include:

The chemical shifts of the diastereotopic protons on the sulfolane ring, which are heavily influenced by the electronegativity of the sulfone group and the magnetic anisotropy of the substituent.

The distinct signal for the nine equivalent protons of the tert-butyl group.

The ¹³C chemical shifts for the ring carbons, with the carbon attached to the sulfone group appearing at a characteristic downfield position.

Table 6.4: Predicted ¹³C NMR Chemical Shifts for Key Carbon Atoms Note: These are estimated values based on DFT calculations for analogous structures. Actual experimental values may vary.

Carbon Atom/GroupPredicted Chemical Shift (ppm)Rationale
C atoms α to Sulfone (C2, C5)50 - 60Deshielded by the strongly electron-withdrawing sulfone group.
C atoms β to Sulfone (C3, C4)25 - 35Less deshielded than α-carbons. C3 shift influenced by the thioether.
Quaternary C (tert-butyl)40 - 50Typical range for a quaternary carbon attached to sulfur.
Methyl C (tert-butyl)30 - 35Characteristic shift for tert-butyl methyl groups.

Vibrational Frequencies: DFT calculations can also predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies of the molecule. This allows for the assignment of specific absorption bands to the stretching and bending modes of functional groups. Key predicted frequencies for this molecule would include the strong, characteristic symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfone group, typically found in the 1120–1160 cm⁻¹ and 1300–1350 cm⁻¹ regions, respectively.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into conformational changes, solvent interactions, and transport properties. acs.org An MD simulation of this compound would involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water, methanol) and calculating the forces between all atoms over a series of small time steps.

These simulations can reveal:

Solvation Structure: How solvent molecules arrange themselves around the solute. The polar sulfone group would be expected to form strong interactions (e.g., hydrogen bonds if the solvent is protic) with solvent molecules, while the nonpolar tert-butyl group would be surrounded by a more ordered solvent shell in aqueous solution due to the hydrophobic effect.

Conformational Dynamics: MD simulations show how the molecule moves and flexes at a given temperature, including the puckering of the sulfolane ring and the rotation of the side chain, confirming the energy landscapes derived from static calculations. acs.orgresearchgate.net

Intermolecular Interactions: By simulating multiple solute molecules, MD can be used to study aggregation and self-assembly. The simulations can calculate properties like the radial distribution function (RDF), which describes the probability of finding another molecule at a certain distance, providing insight into the liquid structure. acs.org

MD simulations are particularly powerful for understanding how a molecule's environment affects its structure and behavior, bridging the gap between theoretical calculations on an isolated molecule and its properties in a real-world chemical system. tandfonline.comnih.gov

Table of Compounds Mentioned

Applications As a Synthetic Intermediate and Building Block

Utility in Enantioselective Carbon-Carbon Bond Forming Reactions

The development of catalytic and enantioselective methods for the formation of carbon-carbon bonds is a cornerstone of modern organic synthesis. While direct research on the application of 3-Tert-butylsulfanylthiolane 1,1-dioxide in this specific context is not extensively documented, the broader class of functionalized sulfolanes has shown promise. For instance, palladium-catalyzed asymmetric allylic alkylation reactions have been successfully applied to 5- and 6-membered cyclic sulfones, yielding enantioenriched α-difunctionalized products. acs.org This methodology relies on the dynamic kinetic resolution of E- and Z-enolate intermediates, suggesting that a similar approach could potentially be adapted for 3-substituted thiolane 1,1-dioxides.

The presence of the bulky tert-butylsulfanyl group at the 3-position of the thiolane 1,1-dioxide ring could offer distinct stereochemical advantages. The steric hindrance imposed by this group could influence the trajectory of incoming electrophiles, thereby enhancing facial selectivity in alkylation or addition reactions. Furthermore, the sulfur atom of the tert-butylsulfanyl group could act as a coordinating site for a chiral catalyst, bringing the catalytic center in close proximity to the reactive site and enabling high levels of stereocontrol.

Reaction TypeCatalyst System (Hypothetical)Potential ProductEnantiomeric Excess (Projected)
Asymmetric AlkylationChiral Palladium Complexα-Alkylated this compoundHigh
Michael AdditionChiral Organocatalyst1,4-AdductModerate to High
Aldol ReactionChiral Lewis Acidβ-Hydroxy derivativeModerate to High

This table presents hypothetical applications based on the known reactivity of similar sulfolane (B150427) derivatives.

Role in the Stereocontrolled Synthesis of Complex Natural Products and Analogues

The sulfone group can be removed reductively or used to direct further functionalization of the ring. The tert-butylsulfanyl group, on the other hand, can be oxidized to a sulfoxide (B87167) or sulfone, or it can be cleaved to reveal a thiol, which can then participate in a variety of coupling reactions. This versatility makes it a potentially attractive intermediate for the construction of complex molecular frameworks. For example, the thiolane ring could form the core of a polycyclic natural product, with the substituents installed in a stereocontrolled manner, guided by the inherent conformational rigidity of the ring and the directing effects of its functional groups.

Precursor for the Development of Novel Organic Materials

The unique physicochemical properties of sulfolane and its derivatives, such as high polarity, thermal stability, and a wide electrochemical window, make them attractive candidates for applications in materials science. nih.govcpchem.com Fluorinated derivatives of sulfolane, for instance, have been computationally studied for their potential use in electrochemical devices. nih.gov While research into this compound as a precursor for organic materials is still a nascent field, its structure suggests several possibilities.

The presence of two sulfur atoms in different oxidation states could impart interesting electronic properties. Following polymerization, either through ring-opening or by functionalization of the tert-butyl group, the resulting polymer could exhibit unique charge transport characteristics or serve as a high-refractive-index material. Furthermore, the thermal stability associated with the sulfone group could make materials derived from this compound suitable for high-temperature applications.

Potential Material ClassKey Feature Conferred by the MonomerPotential Application
Sulfur-rich PolymerHigh Refractive IndexOptical lenses, coatings
Conductive PolymerCharge Transport PropertiesOrganic electronics
Thermally Stable PolymerHigh Decomposition TemperatureHigh-performance plastics

Application in the Construction of Diverse Heterocyclic Scaffolds

Sulfolane derivatives are versatile starting materials for the synthesis of a wide array of heterocyclic compounds. researchgate.netresearchgate.net The sulfone group can act as a leaving group in elimination reactions to introduce unsaturation or can be extruded as sulfur dioxide in cheletropic reactions to form dienes, which can then undergo cycloaddition reactions. wikipedia.org

The this compound molecule offers several reactive sites for the construction of new heterocyclic rings. For example, functionalization at the C2 and C5 positions, followed by a ring-closing metathesis or an intramolecular condensation, could lead to the formation of fused or spirocyclic heterocyclic systems. The tert-butylsulfanyl group could also be used to direct the regioselectivity of these cyclization reactions. The synthesis of tetrahydrothiophene (B86538) 1,1-dioxides fused to oxazolidin-2-one and morpholin-2-one (B1368128) fragments has been reported, demonstrating the feasibility of building complex heterocyclic systems on a sulfolane core. researchgate.net

Comparison of Synthetic Efficacy with Other Sulfur-Containing Synthons (e.g., 1,3-Dithianes)

In the realm of synthetic organic chemistry, 1,3-dithianes are well-established as acyl anion equivalents and are widely used for the formation of carbon-carbon bonds. organic-chemistry.org A comparison of the synthetic efficacy of this compound with 1,3-dithianes reveals distinct advantages and disadvantages for each synthon.

1,3-Dithianes:

Advantages: Readily deprotonated at the C2 position to form a nucleophilic carbanion. The resulting adducts can be easily deprotected to reveal a carbonyl group.

Disadvantages: Deprotection often requires harsh conditions, which may not be compatible with sensitive functional groups.

This compound:

Advantages: The sulfone group activates the adjacent α-protons, facilitating their removal under basic conditions to generate a carbanion. The rigid ring structure can provide better stereocontrol in subsequent reactions. The presence of the thioether offers an additional site for functionalization.

Feature1,3-DithianeThis compound
Functionality Acyl anion equivalentActivated methylene/methine synthon
Stereocontrol Generally lower due to conformational flexibilityPotentially higher due to rigid ring structure
Deprotection Well-established methods, can be harshMay require multi-step transformations
Versatility Primarily used for C-C bond formation at the carbonyl carbonPotential for diverse functionalization of the ring and thioether

Future Research Directions and Perspectives

Exploration of Unprecedented Reactivity Patterns for Thiolane Sulfones

The sulfone group is known for its versatile reactivity, capable of acting as an electrophile, nucleophile, or radical precursor depending on the reaction conditions. researchgate.net This "chemical chameleon" nature suggests that 3-tert-butylsulfanylthiolane 1,1-dioxide could exhibit novel reactivity. researchgate.net Future research could focus on leveraging the sulfonyl group as a leaving group in nucleophilic substitution and elimination reactions, a less common but potentially powerful synthetic strategy. nih.gov The influence of the thiolane ring and the bulky tert-butyl group on the stability and reactivity of adjacent carbanions or radicals presents an area ripe for investigation. Exploring photochemical approaches for the direct functionalization of C-H bonds within the thiolane ring could also lead to unprecedented transformations and the synthesis of novel derivatives. researchgate.net

Development of More Sustainable and Environmentally Benign Synthetic Protocols

The synthesis of sulfones traditionally involves oxidation of the corresponding sulfides, often with reagents that are not environmentally friendly. nih.gov A key area for future research is the development of greener synthetic methods for this compound and related compounds. This includes the use of catalysts and environmentally benign oxidants like hydrogen peroxide (H₂O₂) or even molecular oxygen. nih.govorganic-chemistry.org The exploration of novel reaction media, such as water or deep eutectic solvents, could further enhance the sustainability of these synthetic protocols. rsc.org Additionally, developing catalyst- and additive-free reactions for the synthesis of sulfone derivatives aligns with the principles of green chemistry and offers a pathway to more cost-effective and sustainable chemical processes. mdpi.com Research into direct, sustainable methods, such as the use of bulk commodity chemicals like Rongalite for the synthesis of cyclic sulfones, could also provide more environmentally friendly alternatives. digitellinc.com

Integration into Automated and High-Throughput Synthesis Platforms

The demand for rapid discovery and optimization of new chemical entities necessitates the use of modern techniques. Integrating the synthesis of this compound and its derivatives into automated and high-throughput platforms is a promising future direction. chemspeed.com Such systems, which combine robotics with advanced analytical techniques like mass spectrometry, can screen numerous reaction conditions in a short period. researchgate.net This approach would accelerate the discovery of novel reactivity patterns and the optimization of sustainable synthetic protocols. researchgate.net The data generated from high-throughput screening can also be used to train machine learning algorithms to predict reaction outcomes and guide further experimentation, ultimately speeding up the development of new synthetic methodologies. researchgate.net

Computational Design and Discovery of Enhanced Reactivity and Selectivity

Computational chemistry offers powerful tools for understanding and predicting chemical reactivity. Future research should leverage quantum mechanics-based calculations to investigate the electronic structure and reaction mechanisms involving this compound. mdpi.com These computational studies can provide insights into the factors governing reactivity and selectivity, guiding the rational design of experiments. mdpi.com For instance, computational modeling can be used to predict the most favorable sites for functionalization or to design catalysts that enhance the efficiency and selectivity of synthetic transformations. rsc.org This synergy between computational and experimental chemistry will be crucial for unlocking the full synthetic potential of this class of compounds.

Expanding the Scope of Synthetic Applications in Advanced Organic Chemistry

Thiolane sulfones are valuable building blocks in organic synthesis. iomcworld.com Future work should focus on expanding the synthetic utility of this compound in the construction of complex molecular architectures. Its potential as a precursor for generating reactive intermediates in cycloaddition reactions, such as the Diels-Alder reaction, warrants investigation. iomcworld.comacs.org The development of stereoselective reactions involving this chiral sulfone could provide access to enantiomerically pure compounds, which are of significant interest in medicinal chemistry. numberanalytics.com Furthermore, exploring its application in the synthesis of novel materials and pharmaceuticals could lead to the discovery of new functions and properties. iomcworld.comnih.gov The versatility of the sulfone group suggests that this compound could be a valuable tool in the synthesis of a wide range of organic molecules. nih.govnumberanalytics.com

Q & A

Q. What are the established synthetic routes for 3-Tert-butylsulfanylthiolane 1,1-dioxide?

The synthesis of sulfolane derivatives like this compound typically involves oxidation of thiolane precursors. For example, thietane (a four-membered sulfur ring) can be oxidized to its 1,1-dioxide form using hydrogen peroxide (H₂O₂) and a tungsten-based catalyst (e.g., WO₃·H₂O) under alkaline conditions (pH ~11.5) . For the tert-butylsulfanyl substituent, a nucleophilic substitution or thiol-ene reaction may be employed to introduce the tert-butylsulfanyl group at the 3-position of the sulfolane backbone. Purification often involves recrystallization from solvents like toluene or filtration of intermediates .

Q. How can the purity of this compound be verified?

Purity is typically confirmed via spectroscopic methods:

  • ¹H/¹³C NMR : The tert-butyl group (δ ~1.3 ppm in ¹H NMR) and sulfone moiety (characteristic downfield shifts) provide diagnostic peaks.
  • IR Spectroscopy : Strong absorption bands for S=O stretching (~1300–1150 cm⁻¹) confirm sulfone formation.
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) should match the expected molecular weight (C₈H₁₆O₂S₂: ~208.34 g/mol). Chromatographic methods (HPLC, TLC) with UV detection are also recommended for assessing impurities .

Q. What are the key safety considerations when handling this compound?

While direct safety data for this compound are limited, general sulfone handling precautions apply:

  • Skin/Eye Protection : Use gloves and goggles; sulfones can cause irritation.
  • Ventilation : Avoid inhalation of dust/aerosols.
  • Decomposition Products : Thermal decomposition may release sulfur oxides (SOₓ) or carbon monoxide (CO). Use CO₂ or dry chemical fire extinguishers for combustion .

Advanced Research Questions

Q. What reaction mechanisms explain the regioselectivity observed in the chlorination of this compound?

Chlorination of sulfolane derivatives often proceeds via radical or electrophilic pathways. For example, UV light initiates homolytic cleavage of Cl₂, generating chlorine radicals that abstract hydrogen atoms, favoring positions stabilized by adjacent sulfone groups (e.g., α-hydrogens). The tert-butylsulfanyl group’s steric bulk may further direct chlorination to less hindered sites (e.g., the 4-position over the 3-position) .

Q. How does the electronic influence of the tert-butylsulfanyl group affect Diels-Alder reactivity?

The tert-butylsulfanyl group acts as an electron-donating substituent via hyperconjugation, increasing electron density at the sulfolane ring. This enhances the dienophile character of the sulfone, facilitating cycloaddition with electron-rich dienes. However, steric hindrance from the tert-butyl group may reduce reactivity in sterically demanding reactions. Comparative studies with smaller substituents (e.g., methyl) are recommended to isolate electronic vs. steric effects .

Q. Are there computational models predicting the interaction of this compound with biological targets?

While no direct studies on this compound exist, sulfone-containing analogs (e.g., benzothiazine-3-carboxamide 1,1-dioxides) have been modeled for anti-HIV activity. Density Functional Theory (DFT) calculations can predict Mg²⁺ chelation potential (relevant for integrase inhibition), and molecular docking can simulate binding to enzymes like HIV integrase. These models should be adapted by substituting the benzothiazine scaffold with the sulfolane core .

Data Contradiction Analysis

Q. Why do yields vary in the synthesis of sulfolane derivatives under similar conditions?

Discrepancies may arise from:

  • Catalyst Activity : Tungsten oxide (WO₃) efficiency depends on hydration state and particle size.
  • Oxidation Control : Excess H₂O₂ can over-oxidize intermediates, reducing yields.
  • Steric Effects : Bulky substituents (e.g., tert-butyl) may slow reaction kinetics, requiring extended reaction times .

Methodological Recommendations

  • Reaction Optimization : Use Design of Experiments (DoE) to test variables (pH, temperature, catalyst loading).
  • Mechanistic Probes : Isotopic labeling (e.g., D₂O for H/D exchange) or radical traps (e.g., TEMPO) can clarify chlorination pathways .
  • Computational Validation : Compare docking results (e.g., AutoDock Vina) with experimental bioactivity data to refine models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.